Ethyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate
Overview
Description
Ethyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate is a chemical compound with the molecular formula C17H15NO2S . It is a solid substance .
Molecular Structure Analysis
The InChI code for Ethyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate is 1S/C17H15NO2S/c1-2-20-17(19)15-14(10-21-16(15)18)13-9-5-7-11-6-3-4-8-12(11)13/h3-10H,2,18H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
Ethyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate is a solid substance . It has a molecular weight of 297.38 and 298.39 . . It is recommended to be stored at room temperature or at 28 C .Scientific Research Applications
Dyeing Properties and Application
Research has explored the synthesis of derivatives from Ethyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate and their application as disperse dyes on polyester fibers. For instance, derivatives were synthesized through the diazotization of ethyl 2-amino-4,9-dioxonaphtho[2,3-b]thiophene-3-carboxylate and coupled with selected N,N-dialkylanilines. These dyes demonstrated promising dyeing properties on polyester fibers, indicating the compound's utility in textile coloration processes (D. W. Rangnekar et al., 1999).
Anticancer Activity
Another application of derivatives of Ethyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate is in the synthesis of novel heterocycles for anticancer activity. A study utilized Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a building block to synthesize new heterocycles. These compounds were evaluated for their anticancer activity against the colon HCT-116 human cancer cell line, with some demonstrating potent activity (M. Abdel-Motaal et al., 2020).
Antimycobacterial Agents
A study detailed the synthesis of 2-amino-5-arylthieno[2,3-b]thiophenes, starting from reactions involving ethyl cyanoacetate/malononitrile and sulfur. These compounds, including Ethyl 2-amino-5-(1-naphthyl)thieno[2,3-b]thiophene-3-carboxylate, were evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv and multi-drug resistant M. tuberculosis. The study identified compounds with significant antimycobacterial activity, suggesting potential therapeutic applications (K. Balamurugan et al., 2009).
properties
IUPAC Name |
ethyl 2-amino-4-naphthalen-1-ylthiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c1-2-20-17(19)15-14(10-21-16(15)18)13-9-5-7-11-6-3-4-8-12(11)13/h3-10H,2,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUYHVLGODSIJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC3=CC=CC=C32)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351764 | |
Record name | ethyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate | |
CAS RN |
350997-18-1 | |
Record name | ethyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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